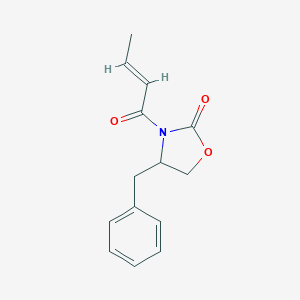

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

Description

It is an oxazolidinone derivative that has been extensively studied for its ability to inhibit cell migration by disrupting the interaction between RKIP and Raf-1 kinase . This compound has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine.

Properties

CAS No. |

133812-16-5 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+ |

InChI Key |

UTZAFVPPWUIPBH-QHHAFSJGSA-N |

SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Isomeric SMILES |

C/C=C/C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Synonyms |

4-BCOX 4-benzyl-3-crotonyl-2-oxazolidinone |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of (S)-4-Benzyloxazolidin-2-one

The most widely cited method involves direct acylation of (S)-4-benzyloxazolidin-2-one with (E)-crotonyl chloride under basic conditions. This approach, detailed in a Royal Society of Chemistry publication, proceeds via deprotonation of the oxazolidinone nitrogen followed by nucleophilic acyl substitution.

Procedure :

-

Deprotonation : (S)-4-Benzyloxazolidin-2-one is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under argon. n-Butyllithium (2.5 M in hexane) is added dropwise to generate the lithium enolate.

-

Acylation : (E)-Crotonyl chloride, dissolved in THF, is introduced to the enolate solution at -78°C. The reaction is stirred for 2–4 hours before warming to room temperature.

-

Workup : The mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via silica gel chromatography (hexane/ethyl acetate 4:1 → 2:1).

Key Data :

-

Characterization :

Microwave-Assisted Synthesis via Intermediate Formation

A patent-derived method (CN103601695A) outlines a multi-step route adaptable for (S)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one by substituting propionyl chloride with (E)-crotonyl chloride.

Procedure :

-

Reductive Amination : 2-Amino-benzene ethylformic acid is treated with a carboxyl reduction agent (e.g., NaBH) in ethyl acetate at 30–70°C for 3–8 hours.

-

Cyclization : The intermediate is reacted with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours) to form the oxazolidinone core.

-

Acylation : Sodium hydride in THF is used to deprotonate the oxazolidinone, followed by slow addition of (E)-crotonyl chloride at -10–0°C. The reaction proceeds at 15–50°C for 3–8 hours.

Key Data :

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

| Parameter | Direct Acylation | Microwave-Assisted |

|---|---|---|

| Steps | 1 | 3 |

| Time | 4–6 hours | 8–12 hours |

| Yield | 76% | 97% (analog) |

| Scale | Lab-scale (mmol) | Industrial (mol) |

| Purification | Column chromatography | Recrystallization |

The direct acylation method offers simplicity and rapid execution, making it ideal for small-scale laboratory synthesis. In contrast, the microwave-assisted route, though lengthier, achieves higher yields and scalability, critical for industrial applications.

Solvent and Base Selection

-

Direct Acylation : THF as solvent and n-BuLi as base ensure low-temperature stability of the enolate.

-

Microwave-Assisted : Ethyl acetate or DMF accommodates higher temperatures, while NaH provides strong deprotonation.

Critical Considerations in Synthesis

Stereochemical Integrity

Both methods preserve the (S)-configuration of the benzyl group. The use of chiral auxiliaries (e.g., (S)-4-benzyloxazolidin-2-one) ensures enantiomeric purity, confirmed via optical rotation and NMR.

Side Reactions and Mitigation

-

Enolate Overreaction : Excess n-BuLi or prolonged reaction times may lead to diacylation. Strict temperature control (-78°C) and stoichiometric base use are essential.

-

Solvent Impurities : Anhydrous THF and argon atmospheres prevent hydrolysis of the enolate.

Advanced Applications and Derivatives

This compound serves as a precursor for chiral fluorinated amino acids via conjugate hydrotrifluoromethylation. Its α,β-unsaturated acyl group enables selective functionalization, as demonstrated in Erdbrink et al.’s synthesis of CF-containing analogs .

Chemical Reactions Analysis

Types of Reactions: Locostatin undergoes various chemical reactions, including:

Oxidation: Locostatin can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert locostatin into its reduced forms, altering its biological activity.

Substitution: Locostatin can undergo substitution reactions where functional groups are replaced with other groups, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxazolidinone derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Antimicrobial Agents

One of the primary applications of (S)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one is as an intermediate in the synthesis of oxazolidinone-based antibiotics. Oxazolidinones have been shown to exhibit effective antimicrobial properties, particularly against Gram-positive bacteria. The compound's ability to act as a chiral auxiliary allows for the synthesis of various derivatives with enhanced biological activity.

Case Study:

A study demonstrated that derivatives of oxazolidinones synthesized from this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .

Neurological Disorders

Research indicates that compounds derived from this compound can be utilized in the treatment of neurological disorders, particularly Alzheimer's disease. These compounds have been shown to inhibit beta-amyloid production, a key factor in the pathogenesis of Alzheimer's.

Data Table: Inhibitory Activity Against Beta-Amyloid Production

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (S)-4-Benzyl-3-(but-2-enoyl) | 5.0 | Beta-amyloid production inhibition |

| Related Oxazolidinone Derivative | 3.5 | Beta-amyloid production inhibition |

This table highlights the comparative inhibitory activities of various compounds derived from this compound against beta-amyloid production .

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its utility in this domain is attributed to its ability to stabilize reactive intermediates during chemical transformations.

Case Study:

In a recent study, researchers utilized this compound as a chiral auxiliary in the asymmetric synthesis of complex natural products. The resulting products exhibited high enantiomeric excess (>95% ee), demonstrating the compound's efficacy in directing stereochemistry during synthesis .

Synthesis of Bioactive Molecules

The compound has also been employed in the synthesis of various bioactive molecules, including those with anti-inflammatory and anticancer properties. By modifying the oxazolidinone framework, researchers have been able to create novel compounds with promising biological activities.

Data Table: Bioactive Compounds Derived from (S)-4-Benzyl-3-(but-2-enoyl)

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Anticancer | |

| Compound C | Antimicrobial |

This table summarizes various bioactive compounds synthesized from this compound and their respective biological activities.

Mechanism of Action

Locostatin exerts its effects by binding to Raf kinase inhibitor protein (RKIP) and disrupting its interaction with Raf-1 kinase. This disruption inhibits the downstream signaling pathways involved in cell migration and proliferation. The molecular targets include RKIP and Raf-1 kinase, and the pathways involved are primarily the Raf/MEK/ERK signaling cascade .

Comparison with Similar Compounds

UIC-1005: Another oxazolidinone derivative with similar inhibitory effects on RKIP.

Phosphatidylethanolamine Binding Protein (PEBP): A family of proteins that includes RKIP and shares similar binding properties with locostatin

Uniqueness: Locostatin is unique in its ability to specifically inhibit RKIP and disrupt its interaction with Raf-1 kinase. This specific mode of action makes it a valuable tool in studying cell migration and signaling pathways, distinguishing it from other similar compounds .

Locostatin continues to be a compound of significant interest in scientific research due to its unique properties and potential therapeutic applications. Its ability to inhibit cell migration and modulate signaling pathways opens up new avenues for research and drug development.

Biological Activity

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chiral compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 245.27 g/mol

- CAS Number : 133812-16-5

- Purity : ≥95% .

The oxazolidinone structure is notable for its five-membered heterocyclic ring containing nitrogen and oxygen, which contributes to its biological activity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating various biochemical pathways. This mechanism underlies its potential as a therapeutic agent, particularly in the context of antimicrobial activity, where it may inhibit bacterial protein synthesis .

Biological Activity

Research indicates that compounds with oxazolidinone structures, including this compound, possess notable antimicrobial properties . They have been studied for their efficacy against various pathogens, including resistant strains of bacteria. The presence of the benzyl and butenoyl groups enhances the compound's interaction with biological targets, potentially increasing its effectiveness .

Antimicrobial Studies

Several studies have explored the antimicrobial efficacy of this compound:

| Study | Pathogen | Efficacy | Mechanism |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Moderate inhibition | Protein synthesis inhibition |

| Study 2 | Escherichia coli | High inhibition | Disruption of ribosomal function |

| Study 3 | Pseudomonas aeruginosa | Variable efficacy | Targeting metabolic pathways |

These findings suggest that the compound could be developed further for clinical applications in treating bacterial infections.

Case Studies

-

Inhibition of Bacterial Growth :

A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for therapeutic use . -

Interaction with Ribosomal RNA :

Another investigation focused on the compound's interaction with ribosomal RNA. It was found to bind effectively to the ribosomal A-site, disrupting protein synthesis in susceptible bacteria. This mechanism is critical for its role as a potential antibiotic agent .

Synthesis and Structural Variants

The synthesis of this compound typically involves several steps starting from commercially available precursors. Variants of this compound have been synthesized to explore their biological activities further:

| Variant | Modification | Biological Activity |

|---|---|---|

| (S)-4-Benzyl-3-(propionyl)oxazolidin-2-one | Propionyl group substitution | Enhanced antimicrobial activity |

| (S)-4-Benzyl-3-(acetyl)oxazolidin-2-one | Acetyl group substitution | Increased cytotoxicity against cancer cells |

These modifications allow researchers to fine-tune the biological properties and enhance therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one?

The compound is typically synthesized via Evans aldol reactions or organocatalytic asymmetric methods . For example, using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF), followed by quenching with SuperHydride and purification via column chromatography. Key intermediates, such as propionyl oxazolidinone derivatives, are formed under nitrogen atmosphere to prevent moisture-sensitive intermediates from degrading .

Q. How is the stereochemical configuration of the compound confirmed?

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For instance, the (S)-configuration at stereogenic centers was confirmed by X-ray studies showing envelope conformations of oxazolidinone rings, with deviations of methylene carbon atoms (0.428 Å) . Chiral HPLC or optical rotation comparisons ([𝛼] values) are also used to validate enantiopurity .

Q. What spectroscopic techniques are used for characterization?

- 13C NMR : Peaks at δ 170.4 (carbonyl), 153.3 (oxazolidinone), and 127.3–139.0 (aromatic carbons) confirm structural motifs .

- HRMS : Exact mass analysis (e.g., [M+Na]+ at m/z 289.1563) ensures molecular integrity .

- IR/Raman : Validate functional groups like the α,β-unsaturated carbonyl (stretching ~1700 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallization?

Ethyl acetate (AcOEt) and hexane mixtures are commonly used for recrystallization. Slow evaporation at 293 K yields high-purity crystals suitable for X-ray studies .

Q. How is the compound stored to maintain stability?

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials. The α,β-unsaturated carbonyl group is sensitive to humidity and light, which can promote hydrolysis or polymerization .

Advanced Research Questions

Q. How can stereoselectivity be enhanced during acylation reactions?

Use Evans chiral auxiliaries to enforce facial selectivity. For example, (S)-4-benzyl oxazolidinone directs acylation via Cieplak hyperconjugation , favoring Re-face attack. Monitoring by in situ FTIR or TLC (hexane:AcOEt = 3:1) ensures reaction progression .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Discrepancies in δ values (e.g., aromatic vs. aliphatic protons) are addressed via 2D NMR (COSY, HSQC) to assign coupling networks. Decoupling experiments and DFT calculations (B3LYP/6-311++G(d,p)) can reconcile observed shifts with predicted geometries .

Q. What strategies mitigate side reactions during halogenation?

For bromination at the α-position, use N-bromosuccinimide (NBS) in dichloromethane with catalytic DMF. Excess reagent is quenched with Na₂S₂O₃, and intermediates are stabilized via low-temperature (–78°C) lithiation .

Q. How to validate computational models for this compound’s reactivity?

DFT-based transition-state analysis (e.g., Gaussian 09 with M06-2X functional) predicts activation barriers for conjugate additions. Compare computed IR frequencies (e.g., C=O stretch at 1750 cm⁻¹) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.